Evidence Dimension 1: Dual Pharmacophore Architecture — Structural Differentiation from CYM50358 and N-(5-Ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
CAS 425614-06-8 is the only commercially catalogued compound that simultaneously incorporates the 5-(2,5-dichlorophenyl)furan-2-carboxamide substructure (present in the S1P₄ antagonist CYM50358) and the N-(5-ethyl-1,3,4-thiadiazol-2-yl)carboxamide terminus (present in VEGFR-2 inhibitor series). By contrast, CYM50358 (CAS 1314212-39-9) replaces the 1,3,4-thiadiazole with a 2,6-dimethylphenyl amide, and N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (CAS 313535-89-6) lacks the 2,5-dichlorophenyl substituent entirely . The combined pharmacophore is required for simultaneous engagement of S1P₄ (via the dichlorophenylfuran module; CYM50358 IC₅₀ = 25 nM) and VEGFR-2 (via the thiadiazole-furan-amide core; in-class compounds inhibit VEGFR-2 at 7.4–11.5 nM) [1][2].
| Evidence Dimension | Combined pharmacophore completeness (presence of both 2,5-dichlorophenylfuran and 5-ethyl-1,3,4-thiadiazol-2-yl amide modules) |
|---|---|
| Target Compound Data | Both pharmacophoric modules present (complete dual architecture) |
| Comparator Or Baseline | CYM50358: thiadiazole module absent; CAS 313535-89-6: dichlorophenyl module absent |
| Quantified Difference | Qualitative binary difference (both modules present vs. only one module present in each comparator) |
| Conditions | Structural comparison based on 2D chemical topology; confirmed by ZINC, PubChem, and vendor catalog entries |
Why This Matters
For programs exploring S1P₄–VEGFR-2 crosstalk or requiring a dual-pharmacophore chemical probe, no single commercial analog provides both modules; procurement of CAS 425614-06-8 is the only route to obtaining this specific topological combination without custom synthesis.
- [1] Guerrero M, Urbano M, Velaparthi S, et al. Discovery, design and synthesis of the first reported potent and selective sphingosine-1-phosphate 4 (S1P₄) receptor antagonists. Bioorg Med Chem Lett. 2011;21(12):3632-3636. PMID: 21570287. View Source
- [2] Hekal MH, Farag PS, Hemdan MM, El-Sayed WM. New N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2. Bioorg Chem. 2021;115:105176. PMID: 34303038. View Source
